N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide
Uniqueness
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structure, which combines the carbazole and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-15(7-8-20(18)25)14-23-24-21(26)16-9-11-22-12-10-16/h3-14H,2H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
PFMGLGSCPSYTQB-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.